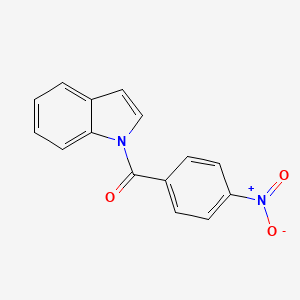
1-Fluoro-6-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-6-iodonaphthalene is an organic compound with the molecular formula C10H6FI It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-6-iodonaphthalene can be synthesized through a multi-step process involving the halogenation of naphthalene derivatives. One common method involves the initial iodination of naphthalene to form 1-iodonaphthalene, followed by a fluorination reaction. The fluorination can be achieved using reagents such as silver fluoride or cesium fluoride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-6-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide and potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran
Major Products:
Substitution: Formation of azido-naphthalene or cyano-naphthalene derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 1-fluoronaphthalene
Aplicaciones Científicas De Investigación
1-Fluoro-6-iodonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Fluoro-6-iodonaphthalene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
- 1-Fluoro-2-iodonaphthalene
- 1-Fluoro-3-iodonaphthalene
- 1-Fluoro-4-iodonaphthalene
Comparison: 1-Fluoro-6-iodonaphthalene is unique due to the specific positioning of the fluorine and iodine atoms on the naphthalene ring. This positioning can influence the compound’s reactivity and its ability to participate in specific chemical reactions. Compared to other fluoro-iodonaphthalene derivatives, this compound may exhibit different physical and chemical properties, making it suitable for distinct applications .
Propiedades
Fórmula molecular |
C10H6FI |
|---|---|
Peso molecular |
272.06 g/mol |
Nombre IUPAC |
1-fluoro-6-iodonaphthalene |
InChI |
InChI=1S/C10H6FI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |
Clave InChI |
MJVTVXQFZYRZBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)I)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)
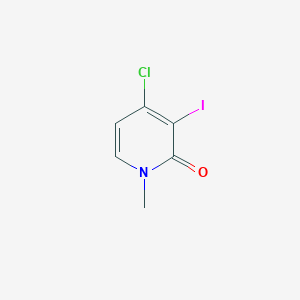
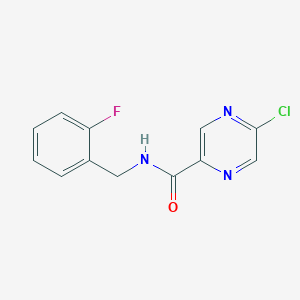

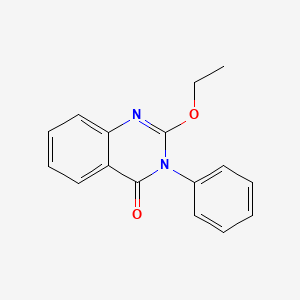
![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)

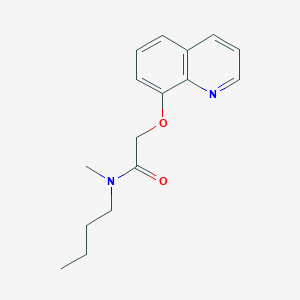
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
